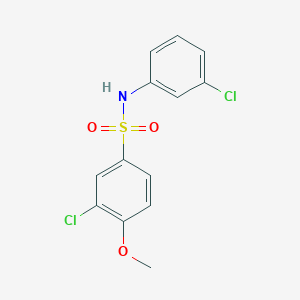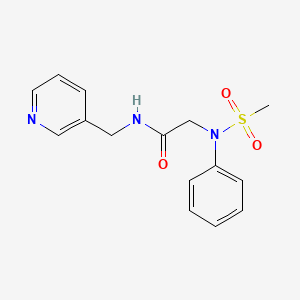
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNPA is a type of acrylamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as topoisomerases and kinases, that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of biomolecules in biological samples. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide is its ability to selectively inhibit specific enzymes and induce apoptosis in cancer cells, making it a potential anticancer agent. This compound also has low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide. One of the areas of research is the development of this compound-based fluorescent probes for detecting biomolecules in biological samples. Another area of research is the synthesis of this compound-based functional materials with unique optical and electronic properties. Additionally, further studies are needed to explore the potential applications of this compound as an anticancer agent and to investigate its mechanism of action in more detail.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. This compound has various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the detection of biomolecules in biological samples. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between 3-chloro-2-methylbenzaldehyde and 2-nitrobenzaldehyde in the presence of a base, such as piperidine or triethylamine. The resulting product is then subjected to acryloyl chloride to obtain this compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)acrylamide has been widely studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting biomolecules, such as proteins and enzymes, in biological samples. In materials science, this compound has been used to synthesize functional materials, such as polymers and nanoparticles, with unique optical and electronic properties.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-13(17)6-4-7-14(11)18-16(20)10-9-12-5-2-3-8-15(12)19(21)22/h2-10H,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKENBPBXRQAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)



![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)

![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)